PROTAC Hsp90|A degrader 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

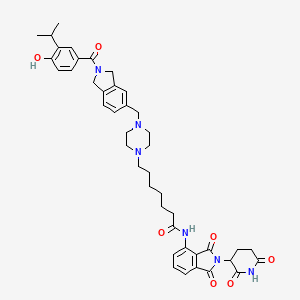

PROTAC Hsp90α Degrader 1 (Compound X10g) is a bifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade heat shock protein 90 alpha (Hsp90α), a molecular chaperone critical for cancer cell survival and proliferation. This compound comprises a Hsp90α-binding ligand linked to an E3 ubiquitin ligase-recruiting moiety (e.g., cereblon or VHL ligand) via a flexible polyethylene glycol (PEG)-based linker. PROTAC Hsp90α Degrader 1 has demonstrated potent antiproliferative activity in breast cancer cell lines, including MDA-MB-231 (IC50 = 51.48 µM), MDA-MB-468 (IC50 = 16.46 µM), and MCF-7 (IC50 = 8.93 µM) . Its mechanism involves hijacking the ubiquitin-proteasome system to induce Hsp90α degradation, thereby destabilizing oncogenic client proteins (e.g., HER2, AKT) and triggering apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Hsp90|A degrader 1 involves the design and evaluation of proteolysis-targeting chimeras (PROTACs). The synthetic route typically includes the conjugation of a ligand for the target protein (Hsp90α) with a ligand for an E3 ubiquitin ligase, connected by a linker. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

PROTAC Hsp90|A degrader 1 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action of PROTAC Hsp90|A Degrader 1

PROTACs function by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The design of this compound involves:

- Warhead: A ligand that binds specifically to Hsp90.

- Linker: A flexible chain that connects the warhead to the E3 ligase-recruiting ligand.

- E3 Ligase Recruiter: A component that facilitates the recruitment of an E3 ligase to the Hsp90 target.

This ternary complex formation is essential for effective degradation of Hsp90, disrupting its function and leading to reduced stability of oncogenic client proteins .

Study 1: Efficacy in Breast Cancer

A significant study evaluated the effects of this compound (referred to as BP3) on breast cancer cells. The results demonstrated that BP3 effectively degraded Hsp90 and inhibited the growth of human breast cancer cells. When administered as a single agent in vivo, BP3 led to substantial tumor suppression in mouse models. This study underscores the potential of PROTAC strategies in overcoming limitations associated with traditional Hsp90 inhibitors, such as dose-dependent toxicities .

Study 2: Selectivity and Toxicity Profile

Another research effort focused on the selectivity of this compound compared to conventional Hsp90 inhibitors. Findings indicated that while traditional inhibitors often exhibited high toxicity, BP3 showed a more favorable toxicity profile alongside potent anti-tumor activity. This selectivity is attributed to the ability of PROTACs to induce degradation rather than mere inhibition, potentially mitigating side effects associated with prolonged target engagement .

Study 3: Mechanistic Insights into Resistance

Research has also explored how PROTACs like BP3 can address issues related to acquired resistance commonly observed with standard Hsp90 inhibitors. By promoting complete degradation of Hsp90 rather than transient inhibition, PROTACs may prevent cancer cells from developing resistance mechanisms that typically arise from sustained target inhibition .

Comparative Analysis of PROTACs Targeting Hsp90

The following table summarizes key attributes and findings related to different PROTAC compounds targeting Hsp90:

| Compound | Target | Mechanism | Efficacy | Selectivity | Toxicity Profile |

|---|---|---|---|---|---|

| BP3 | Hsp90 | Induces degradation via E3 ligase recruitment | High (in vitro & in vivo) | Selective for cancer cells | Lower compared to traditional inhibitors |

| X10g | Hsp90α | Proteolysis-targeting chimera strategy | Effective in breast cancer models | High selectivity reported | Reduced toxicity observed |

| BIIB021 | Hsp90 | Traditional inhibitor approach | Moderate; resistance noted | Less selective; broader impact on normal cells | Higher toxicity risk |

Mechanism of Action

The mechanism of action of PROTAC Hsp90|A degrader 1 involves the recruitment of an E3 ubiquitin ligase to the target protein Hsp90α. This leads to the ubiquitination of Hsp90α, marking it for degradation by the proteasome. The degradation of Hsp90α disrupts its function in stabilizing and activating client proteins, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar PROTAC-Based Hsp90 Degraders

Structural and Mechanistic Differences

| Compound | Target Isoform | E3 Ligase Ligand | Hsp90 Ligand | Linker Type | Key Structural Feature |

|---|---|---|---|---|---|

| PROTAC Hsp90α Degrader 1 | Hsp90α | Cereblon/VHL | Geldanamycin derivative | PEG-based | Selective for stress-inducible Hsp90α |

| PROTAC 3a (Geldanamycin-based) | Hsp90α/β | Cereblon | Geldanamycin | Triazole/PEG hybrid | Dual degradation of Hsp90α/β |

| BIIB021-based PROTAC | Pan-Hsp90 | VHL | Purine derivative | Alkyl chain | Broad-spectrum Hsp90 inhibition |

| HEMTAC CDK4/6 Degrader 1 | CDK4/6 (via Hsp90) | HSP90 ligand | CDK4/6 inhibitor | Not specified | Indirect Hsp90 modulation |

- PROTAC Hsp90α Degrader 1 exhibits isoform selectivity by preferentially degrading Hsp90α, which is overexpressed in stressed cancer cells, while sparing constitutive Hsp90β .

- PROTAC 3a , derived from geldanamycin, degrades both Hsp90α and Hsp90β but requires higher concentrations (1 µM) to achieve maximal degradation . Its triazole-PEG linker enhances solubility but may reduce blood-brain barrier penetration .

- BIIB021-based PROTACs utilize a purine-based Hsp90 inhibitor linked to VHL ligands. These compounds show pan-Hsp90 degradation but face challenges with off-target effects due to broad Hsp90 family inhibition .

Efficacy and Selectivity

| Compound | Degradation Efficiency (Hsp90α) | Selectivity (vs. Hsp90β) | Cell Viability Impact (IC50) | Key Client Proteins Affected |

|---|---|---|---|---|

| PROTAC Hsp90α Degrader 1 | ~70% at 1 µM | >10-fold | 8.93–51.48 µM (breast cancer lines) | HER2, AKT, RAF1 |

| PROTAC 3a | ~80% at 1 µM | 2-fold | Not reported | BCR-ABL1, EGFR |

| BIIB021-based PROTAC | ~90% at 0.5 µM | None (pan-degrader) | 0.1–1 µM (leukemia models) | Mutant p53, HIF-1α |

- PROTAC Hsp90α Degrader 1’s selectivity for Hsp90α minimizes compensatory upregulation of Hsp90β, a common resistance mechanism observed with pan-Hsp90 inhibitors .

- PROTAC 3a induces stress-responsive Hsp90α upregulation at higher doses, complicating its therapeutic window .

Pharmacokinetic and Toxicity Profiles

| Compound | Half-Life (in vivo) | Oral Bioavailability | Dose-Limiting Toxicity |

|---|---|---|---|

| PROTAC Hsp90α Degrader 1 | Not reported | Low | Hepatotoxicity (preclinical) |

| PROTAC 3a | 4–6 hours | Moderate | Neurotoxicity |

| BIIB021-based PROTAC | 8–10 hours | High | Gastrointestinal toxicity |

- PROTAC Hsp90α Degrader 1’s poor oral bioavailability necessitates intravenous administration, limiting its clinical utility .

- PROTAC 3a shows moderate bioavailability but requires frequent dosing due to rapid clearance .

Research Findings and Clinical Implications

- PROTAC Hsp90α Degrader 1 has shown promise in triple-negative breast cancer models by synergizing with PARP inhibitors to enhance DNA damage .

- PROTAC 3a demonstrates efficacy in BCR-ABL1+ leukemia by destabilizing the oncogenic BCR-ABL1 fusion protein, overcoming resistance to tyrosine kinase inhibitors .

Biological Activity

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that leverage the ubiquitin-proteasome system to selectively degrade target proteins. Among these, Hsp90 (Heat Shock Protein 90) has garnered significant attention due to its critical role in cancer biology, particularly in tumor cell survival and proliferation. PROTAC Hsp90|A Degrader 1 is designed to selectively target and degrade Hsp90, potentially overcoming the limitations associated with traditional Hsp90 inhibitors.

PROTACs function by linking a target protein (in this case, Hsp90) to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The mechanism can be summarized as follows:

- Binding : The PROTAC binds to Hsp90 and an E3 ligase.

- Ubiquitination : This proximity induces ubiquitination of Hsp90.

- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This approach not only reduces the levels of Hsp90 but also diminishes the toxicity associated with traditional inhibitors, which often lead to off-target effects and adverse reactions .

Biological Activity

The biological activity of this compound has been evaluated through various studies, demonstrating its potential efficacy in cancer therapy.

Table 1: Summary of Biological Activity Findings

Case Studies

Case Study 1: Breast Cancer Treatment

In a recent study, this compound was tested on breast cancer cell lines. The results showed a significant decrease in cell viability and tumor growth compared to traditional Hsp90 inhibitors. The compound exhibited an IC50 value of approximately 20 nM, indicating potent activity against Hsp90α while minimizing systemic toxicity .

Case Study 2: Tumor Xenograft Models

In vivo experiments using xenograft models demonstrated that treatment with this compound led to substantial tumor regression. The compound effectively reduced Hsp90 levels in tumors, correlating with decreased expression of client oncoproteins involved in tumor progression .

Research Findings

Recent research highlights several critical aspects of the biological activity of this compound:

- Selectivity : PROTACs have been shown to selectively degrade target proteins without affecting non-target proteins significantly, which is crucial for minimizing side effects .

- Efficacy in Resistant Tumors : Studies indicate that PROTACs can be effective against tumors resistant to conventional therapies, suggesting their potential as a second-line treatment option .

- Mechanistic Insights : Mechanistic studies reveal that the degradation process is not instantaneous; it often involves a delay before significant degradation is observed, emphasizing the need for careful timing in therapeutic applications .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for PROTAC Hsp90α Degrader 1's selectivity in degrading Hsp90α isoforms in breast cancer models?

PROTAC Hsp90α Degrader 1 employs a heterobifunctional design, combining an Hsp90α-binding ligand, a linker, and an E3 ligase-recruiting moiety. Its selectivity arises from the conformational stabilization of the ternary complex (target protein-PROTAC-E3 ligase), which enhances ubiquitination specificity. Proteomic analyses reveal that the degradation profile of PROTAC Hsp90α Degrader 1 is more selective than the binding profile of its Hsp90α ligand alone, likely due to spatial constraints and cooperative interactions in the trimer complex . For example, in MDA-MB-231 cells, it exhibits IC50 values ranging from 8.93 μM to 51.48 μM across breast cancer cell lines, with minimal off-target degradation observed in proteome-wide screens .

Q. How can researchers optimize linker composition to improve PROTAC Hsp90α Degrader 1's pharmacokinetic properties?

Linker optimization involves balancing solubility, metabolic stability, and ternary complex formation. A proprietary library of "conformationally privileged" linkers (e.g., polyethylene glycol variants) is used to modulate aqueous solubility and membrane permeability. Computational modeling (e.g., trimer structure-based simulations) predicts linker flexibility and steric compatibility with the E3 ligase complex (e.g., VHL or CRBN). For instance, rigid aromatic linkers may enhance ternary complex stability, while polar groups improve solubility . Experimental validation includes in vitro assays for proteasome engagement and in vivo pharmacokinetic profiling of brain biodistribution, as seen in neuroinflammatory models .

Q. What experimental approaches are used to validate PROTAC Hsp90α Degrader 1's target engagement and degradation efficiency?

Key methodologies include:

- Ubiquitinomics : Quantify ubiquitination of Hsp90α via LC-MS/MS after PROTAC treatment.

- Thermal Shift Assays : Confirm target engagement by measuring Hsp90α thermal stability shifts.

- Cellular Potency Assays : Measure IC50 values in proliferation assays (e.g., MDA-MB-231 cells) and correlate with Hsp90α protein levels via Western blot .

- Ternary Complex Stabilization : Use biophysical techniques like TR-FRET or HDX-MS to assess cooperativity between Hsp90α, PROTAC, and E3 ligase .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in ternary complex stability predictions for PROTAC Hsp90α Degrader 1?

Contradictions arise when crystal structures suggest non-productive ternary configurations, while cellular assays show potent degradation. Advanced simulations, such as Hamiltonian replica exchange molecular dynamics (HREMD), map the conformational landscape of the ternary complex to identify "productive" orientations. For PROTAC Hsp90α Degrader 1, simulations revealed that lysine positioning relative to the E2-ubiquitin complex determines degradation efficiency. Free energy penalties for conformational transitions (e.g., solution-phase to ternary complex) further distinguish stable vs. transient interactions . This approach validated PROTAC 2's superiority over PROTAC 1 in SMARCA2 degradation, despite similar binding affinities .

Q. What strategies mitigate the "hook effect" observed with PROTAC Hsp90α Degrader 1 in dose-response studies?

The hook effect (reduced efficacy at high concentrations) occurs due to saturation of E3 ligase or target protein binding sites. Solutions include:

- Linker Engineering : Shorten or rigidify linkers to favor 1:1:1 ternary complex stoichiometry over binary binding.

- E3 Ligase Screening : Test alternative E3 ligases (e.g., cereblon vs. VHL) to identify systems with lower cooperativity thresholds.

- Dose Optimization : Use proteomics-guided DC50 (degradation potency) and Dmax (maximal degradation) metrics to define therapeutic windows, as demonstrated in AD models with PJ-001 .

Q. How does PROTAC Hsp90α Degrader 1's degradation profile compare to traditional Hsp90 inhibitors in overcoming drug resistance?

Traditional Hsp90 inhibitors (e.g., geldanamycin analogs) face resistance due to compensatory heat shock response upregulation. PROTAC Hsp90α Degrader 1 bypasses this by eliminating the protein entirely, as shown in geldanamycin-resistant models. Proteomic studies in MX-1 cells confirmed sustained degradation without HSP70/90 feedback induction. Additionally, PROTACs avoid off-target kinase inhibition common with ATP-competitive inhibitors, reducing toxicity .

Q. What in vivo models best evaluate PROTAC Hsp90α Degrader 1's blood-brain barrier (BBB) penetration for neurodegenerative applications?

Orthotopic brain tumor models or transgenic murine AD/PD models are used. Key metrics include:

- Biodistribution : LC-MS quantification of PROTAC levels in cerebrospinal fluid (CSF) and brain homogenates.

- Target Engagement : TMT proteomics of brain tissues 24h post-oral administration to confirm Hsp90α degradation .

- Behavioral Outcomes : Correlate degradation efficacy with cognitive function in tauopathy models.

Q. Methodological Considerations

Q. How to design a proteomics workflow to distinguish PROTAC-mediated degradation from transcriptional/translational downregulation?

- Pulse-SILAC : Label newly synthesized proteins to isolate degradation-specific effects.

- Cycloheximide Chase : Combine with PROTAC treatment to block new protein synthesis; residual Hsp90α levels reflect degradation rate.

- Ubiquitin Enrichment : Immunoprecipitate ubiquitinated Hsp90α fragments for MS identification .

Q. What biophysical assays quantify ternary complex cooperativity for PROTAC Hsp90α Degrader 1?

Properties

Molecular Formula |

C43H50N6O7 |

|---|---|

Molecular Weight |

762.9 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-7-[4-[[2-(4-hydroxy-3-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]methyl]piperazin-1-yl]heptanamide |

InChI |

InChI=1S/C43H50N6O7/c1-27(2)33-23-29(13-15-36(33)50)41(54)48-25-30-12-11-28(22-31(30)26-48)24-47-20-18-46(19-21-47)17-6-4-3-5-10-37(51)44-34-9-7-8-32-39(34)43(56)49(42(32)55)35-14-16-38(52)45-40(35)53/h7-9,11-13,15,22-23,27,35,50H,3-6,10,14,16-21,24-26H2,1-2H3,(H,44,51)(H,45,52,53) |

InChI Key |

LHEOCGZFVGFDNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)CCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.